N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride can be synthesized through the reaction of N-methylcyclohexylamine with phosgene (carbonyl dichloride). The reaction typically occurs in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition . The general reaction is as follows:
N-methylcyclohexylamine+Phosgene→N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of phosgene requires stringent safety measures due to its toxic nature. The product is typically purified through distillation or recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and ureas.
Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-(4-methylcyclohexyl)carbamic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, ethanol, methanol
Catalysts: Transition metal catalysts for specific reactions
Major Products Formed
Carbamates: Formed through reactions with alcohols
Ureas: Formed through reactions with amines
N-methyl-N-(4-methylcyclohexyl)carbamic acid: Formed through hydrolysis
Scientific Research Applications
N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with enzymes.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride involves its reactivity with nucleophiles, leading to the formation of carbamates and ureas. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, resulting in the substitution of the chloride group . This reactivity is exploited in various synthetic applications to form stable carbamate and urea derivatives .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-phenylcarbamoyl chloride: Similar in structure but with a phenyl group instead of a cyclohexyl group.
N-methyl-N-cyclohexylcarbamoyl chloride: Lacks the methyl group on the cyclohexyl ring.
Uniqueness
N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride is unique due to the presence of both a methyl group and a cyclohexyl ring, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for specialized applications in organic synthesis and material science .
Properties
Molecular Formula |
C9H16ClNO |
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Molecular Weight |
189.68 g/mol |
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-7-3-5-8(6-4-7)11(2)9(10)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
SDWSCKNJTUHQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)Cl |
Origin of Product |
United States |
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